molecular formula C13H12ClNO B189783 3-(Benzyloxy)-4-chloro-2-methylpyridine CAS No. 124736-64-7

3-(Benzyloxy)-4-chloro-2-methylpyridine

Cat. No.: B189783
CAS No.: 124736-64-7
M. Wt: 233.69 g/mol
InChI Key: MLIWGSAMCVNQMF-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-chloro-2-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a benzyloxy group at the third position, a chlorine atom at the fourth position, and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-chloro-2-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-4-chloropyridine as the core structure.

    Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2-methyl-4-chloropyridine with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-chloro-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Major Products

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.

    Reduction: Nitro group reduction yields corresponding amines.

    Substitution: Chlorine substitution yields various substituted pyridine derivatives.

Scientific Research Applications

3-(Benzyloxy)-4-chloro-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-chloro-2-methylpyridine involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes or receptors, while the chlorine and methyl groups influence its electronic properties and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-4-chloropyridine: Lacks the methyl group at the second position.

    4-Chloro-2-methylpyridine: Lacks the benzyloxy group.

    3-(Benzyloxy)-2-methylpyridine: Lacks the chlorine atom at the fourth position.

Uniqueness

3-(Benzyloxy)-4-chloro-2-methylpyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the benzyloxy group enhances its potential as a pharmacophore, while the chlorine and methyl groups modulate its reactivity and stability .

Properties

IUPAC Name

4-chloro-2-methyl-3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIWGSAMCVNQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1OCC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617704
Record name 3-(Benzyloxy)-4-chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124736-64-7
Record name 3-(Benzyloxy)-4-chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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